![molecular formula C17H16N4OS B11971332 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11971332.png)
2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone
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Overview
Description
2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C19H20N4OS It is a derivative of benzothiophene and pyrimidine, and it features a hydrazone functional group
Preparation Methods
The synthesis of 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound combines a benzothieno[2,3-d]pyrimidine scaffold with a 2-hydroxybenzaldehyde hydrazone moiety . Functional groups include:
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Hydroxyl group (-OH) : Can participate in oxidation or electrophilic substitution.
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Hydrazone linkage (-NHN=) : Sensitive to acidic/basic hydrolysis, potentially reactive under nucleophilic conditions.
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Heterocyclic system : The tetrahydrobenzothieno-pyrimidine core may undergo redox reactions or interactions with biological targets .
Formation of Hydrazone
The reaction between the hydrazinyl group and aldehyde involves nucleophilic addition followed by elimination of water:
R-NHNH2+R’CHO→R-NHN=CHR’+H2O
This step is critical for forming the hydrazone bond, which is stabilized by conjugation with the aromatic system .
Oxidation and Reduction
-
Hydroxyl group oxidation : The -OH group may oxidize to a carbonyl group under strong oxidizing conditions (e.g., KMnO₄/H+), forming a ketone.
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Hydrazone hydrolysis : Acidic or basic conditions can break the hydrazone bond, regenerating the aldehyde and hydrazine .
Electrophilic Aromatic Substitution
The benzothieno-pyrimidine ring may undergo electrophilic substitution at positions activated by electron-donating groups (e.g., -OH). This could lead to functionalization with groups like halogens or acyl substituents .
Biological Activity Correlation
While not directly a chemical reaction, the compound’s structural motifs (e.g., hydroxybenzaldehyde, hydrazone) correlate with observed antimicrobial activity. Molecular docking studies suggest interactions with bacterial enzymes (e.g., DNA gyrase), influenced by the compound’s planar structure and hydrogen-bonding groups .
Analytical Characterization
Key techniques used to confirm the compound’s structure include:
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NMR spectroscopy : Identifies proton environments, including aromatic protons and hydrazone NH groups.
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Mass spectrometry : Verifies molecular weight and fragmentation patterns.
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FTIR : Confirms functional groups (e.g., C=N stretch for hydrazones) .
Comparison with Analogous Compounds
Compound | Key Structural Features | Reactivity Highlights |
---|---|---|
2-Hydroxy-4-methylbenzaldehyde | Hydroxyl + aldehyde + methyl group | Oxidation to ketones/quiones |
5-Methylsalicylaldehyde | Hydroxyl + aldehyde + methyl | Substitution at methyl position |
Benzothiazole derivatives | Sulfur-containing heterocycles | Redox activity, electrophilic sites |
Hydrazone derivatives | Varying substituents on hydrazone | Stability under acidic conditions |
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of hydrazones exhibit notable antimicrobial properties. For instance, compounds similar to 2-hydroxybenzaldehyde hydrazones have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research indicates that hydrazone derivatives can act as potential anticancer agents. The incorporation of specific substituents on the benzothieno-pyrimidine scaffold can enhance cytotoxicity against cancer cell lines. For example, modifications in the hydrazone moiety have been linked to increased apoptosis in tumor cells.
Anti-inflammatory Effects
Compounds based on this structure have also been investigated for their anti-inflammatory properties. They may inhibit key inflammatory mediators and enzymes, making them candidates for treating inflammatory diseases.
Synthesis of Novel Compounds
2-Hydroxybenzaldehyde derivatives are pivotal in synthesizing other complex organic molecules. The hydrazone formation reaction is a common method used to create new compounds with diverse biological activities. This reaction generally involves the condensation of aldehydes with hydrazines under mild conditions.
Development of Heterocyclic Structures
The compound's unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds. These heterocycles are often explored for their pharmacological properties.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone include:
- 5-Bromo-2-Hydroxybenzaldehyde 6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-ylhydrazone
- 3-Ethoxy-2-Hydroxybenzaldehyde 6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-ylhydrazone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound that has garnered attention for its potential biological activities. This article compiles existing research findings on its biological properties, including antiproliferative, antimicrobial, and antioxidative activities.
- Chemical Formula : C17H16N4OS
- Molecular Weight : 324.4001 g/mol
- CAS Number : 1213267-96-9
- SMILES Notation : Oc1cccc(c1)/C=N/Nc1ncnc2c1c1CCCCc1s2
Antiproliferative Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Studies have shown that certain derivatives display IC50 values in the low micromolar range (e.g., IC50 = 3.1 μM against MCF-7 cells) .
- Mechanism of Action : The antiproliferative activity is often linked to the ability of these compounds to induce oxidative stress in cancer cells while sparing normal cells from cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Various studies tested the compound against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : One study reported an MIC of 8 μM against Enterococcus faecalis, indicating strong antibacterial activity .
Antioxidative Activity
The antioxidative potential of the compound is another area of interest:
- Comparison with Standard Antioxidants : In vitro tests have shown that certain derivatives possess antioxidative activity superior to standard antioxidants like BHT (Butylated Hydroxytoluene) .
- Mechanisms : The antioxidative mechanism is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms or electrons to stabilize free radicals .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of 2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-ylhydrazone:
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C17H16N4OS/c22-13-7-3-1-5-11(13)9-20-21-16-15-12-6-2-4-8-14(12)23-17(15)19-10-18-16/h1,3,5,7,9-10,22H,2,4,6,8H2,(H,18,19,21)/b20-9+ |
InChI Key |
OWLSXQUCCNCTLB-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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